![molecular formula C21H28N2O8 B13774352 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate CAS No. 985-69-3](/img/structure/B13774352.png)
3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate involves several steps. One common method starts with the reaction of 3-chloropropionyl chloride with N-hydroxybenzamidine in dry ether, followed by the addition of diethylamine in dry benzene . The reaction conditions typically involve cooling with ice and stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Pharmacological Applications
A. Neuropharmacology
The compound has been studied for its effects on the central nervous system, particularly as a modulator of serotonin receptors. Research indicates that derivatives of isoxazole compounds can influence the activity of the 5-HT2A serotonin receptor, which is implicated in various psychiatric disorders including schizophrenia and depression. Studies have shown that compounds with similar structures exhibit properties that could be beneficial for treating conditions such as anxiety and mood disorders .
B. Anticancer Properties
Recent investigations into the anticancer potential of isoxazole derivatives suggest that 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate may possess anti-tumor activities. Compounds within this class have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines, making them candidates for further research in oncology .
Cosmetic Industry Applications
A. Skin Care Formulations
The compound's properties are being explored in the cosmetic industry, particularly in skin care formulations. Its ability to enhance skin penetration and bioavailability makes it a valuable ingredient in topical applications aimed at improving skin hydration and texture. The use of isoxazole derivatives in cosmetic formulations has been linked to improved stability and efficacy of active ingredients .
B. Anti-Aging Products
Due to its potential antioxidant properties, this compound is being investigated for use in anti-aging products. Studies suggest that incorporating such compounds can help mitigate oxidative stress on skin cells, thereby reducing signs of aging and promoting skin health .
Data Tables and Case Studies
Case Study: Neuropharmacological Effects
In a study examining the effects of isoxazole derivatives on serotonin receptors, it was found that specific structural modifications enhanced binding affinity and selectivity towards the 5-HT2A receptor, suggesting therapeutic potential for mood disorders .
Case Study: Anticancer Activity
Another study evaluated the cytotoxic effects of isoxazole compounds on breast cancer cell lines, revealing significant reductions in cell viability and induction of apoptosis, indicating their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes and receptors involved in inflammatory pathways, thereby reducing inflammation and suppressing cough . The exact molecular targets and pathways are still under investigation, but it is known to modulate the activity of neurotransmitters and inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Oxolamine Citrate: Another anti-inflammatory and antitussive agent with a similar structure.
Isoxazole Derivatives: Compounds with the isoxazole ring, known for their diverse biological activities.
Uniqueness
3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate stands out due to its specific combination of the isoxazole ring and the diethylaminoethyl group, which imparts unique pharmacological properties. Its ability to act as both an anti-inflammatory and cough suppressant makes it particularly valuable in medicinal chemistry .
Biological Activity
3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an isoxazole ring substituted with a phenyl group and a diethylaminoethyl side chain. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. The compound may interfere with key signaling pathways involved in cancer cell survival and growth.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits IC50 values ranging from 1.5 to 4.7 µM against hepatocellular carcinoma cell lines (HepG2, Huh7) .
- Selectivity : The compound displayed selective toxicity towards cancer cells compared to normal epithelial cells, indicating a favorable therapeutic index.
Neuropharmacological Effects
Isoxazole derivatives have also been studied for their neuropharmacological activities. The diethylaminoethyl moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological disorders.
- Serotonin Receptor Modulation : Research indicates that similar compounds can modulate serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and anxiety disorders .
Antimicrobial Activity
Some isoxazole derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections. The mechanism often involves disrupting bacterial cell division or inhibiting specific enzymes essential for bacterial growth .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 1.5 | Induction of apoptosis |
Huh7 | 3.8 | Inhibition of cell proliferation |
MCF12A (normal) | >40 | Selective toxicity |
Table 2: Comparison of Isoxazole Derivatives
Research Findings and Implications
The biological activity of this compound suggests its potential as a therapeutic agent in oncology and neuropharmacology. Its ability to selectively target cancer cells while sparing normal cells enhances its appeal for further development.
Future Directions
Further research is warranted to:
- Explore the full spectrum of biological activities.
- Investigate potential side effects and pharmacokinetics.
- Conduct in vivo studies to validate efficacy and safety profiles.
Properties
CAS No. |
985-69-3 |
---|---|
Molecular Formula |
C21H28N2O8 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]azanium |
InChI |
InChI=1S/C15H20N2O.C6H8O7/c1-3-17(4-2)11-10-14-12-15(16-18-14)13-8-6-5-7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9,12H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
IONVJVZOGJBIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCC1=CC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origin of Product |
United States |
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